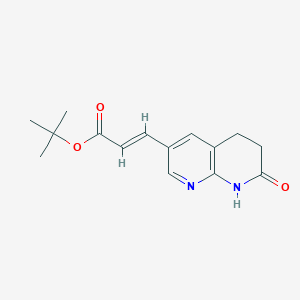
tert-butyl (3-(5-(2,5-difluorophenyl)-3-(1H-imidazole-1-carbonyl)-2-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)propyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl (3-(5-(2,5-difluorophenyl)-3-(1H-imidazole-1-carbonyl)-2-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)propyl)carbamate: is a complex organic compound that features a variety of functional groups, including imidazole, thiadiazole, and carbamate
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3-(5-(2,5-difluorophenyl)-3-(1H-imidazole-1-carbonyl)-2-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)propyl)carbamate typically involves multi-step organic synthesis. The process may include:
- Formation of the imidazole ring through cyclization reactions.
- Introduction of the thiadiazole moiety via sulfur and nitrogen-containing reagents.
- Coupling of the difluorophenyl and phenyl groups through cross-coupling reactions.
- Protection and deprotection steps to introduce the tert-butyl carbamate group.
Industrial Production Methods: Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions could target the imidazole ring or other unsaturated moieties.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products: The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block for more complex molecules in organic synthesis.
- Potential applications in the development of new materials with unique properties.
Biology and Medicine:
- Investigated for its potential as a pharmaceutical agent due to its complex structure and functional groups.
- May exhibit biological activity such as enzyme inhibition or receptor binding.
Industry:
- Potential use in the development of advanced materials or as a specialty chemical in various industrial processes.
Mecanismo De Acción
tert-butyl (3-(5-(2,5-difluorophenyl)-3-(1H-imidazole-1-carbonyl)-2-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)propyl)carbamate: can be compared with other compounds containing imidazole, thiadiazole, and carbamate groups.
Uniqueness:
- The combination of these functional groups in a single molecule is relatively unique and may confer specific properties such as enhanced biological activity or stability.
Comparación Con Compuestos Similares
Imidazole derivatives: Compounds containing the imidazole ring, often used in pharmaceuticals.
Thiadiazole derivatives: Compounds with the thiadiazole ring, known for various biological activities.
Carbamates: A class of compounds used in pesticides and pharmaceuticals.
For detailed and specific information, consulting scientific literature and databases would be necessary
Propiedades
Fórmula molecular |
C26H27F2N5O3S |
|---|---|
Peso molecular |
527.6 g/mol |
Nombre IUPAC |
tert-butyl N-[3-[5-(2,5-difluorophenyl)-3-(imidazole-1-carbonyl)-2-phenyl-1,3,4-thiadiazol-2-yl]propyl]carbamate |
InChI |
InChI=1S/C26H27F2N5O3S/c1-25(2,3)36-23(34)30-13-7-12-26(18-8-5-4-6-9-18)33(24(35)32-15-14-29-17-32)31-22(37-26)20-16-19(27)10-11-21(20)28/h4-6,8-11,14-17H,7,12-13H2,1-3H3,(H,30,34) |
Clave InChI |
DHXUVLYWRYYZOG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCCC1(N(N=C(S1)C2=C(C=CC(=C2)F)F)C(=O)N3C=CN=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethyl]pentanamide;chloride](/img/structure/B11826869.png)


![(3aR,6S,8aR)-2,6-diphenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11826899.png)
![4-(tert-Butyl)-N-(6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)benzenesulfonamide hydrochloride](/img/structure/B11826906.png)
![(S)-N-(5-(1-(3-(3-fluorophenyl)ureido)ethyl)-2-methylphenyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11826921.png)

![2-O-tert-butyl 8-O-methyl 1,3,4,5,7,8-hexahydropyrido[4,3-b]indole-2,8-dicarboxylate](/img/structure/B11826936.png)
![1-[2-Hydroxy-4-methoxy-3-(3-methyl-2-buten-1-yl)phenyl]-3-(4-hydroxyphenyl)-2-propen-1-one](/img/structure/B11826944.png)




![Quinazolin-4-yl]-(1-methyl-piperidin-4-yl)-amine](/img/structure/B11826965.png)
